2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-4-methylphenyl)acetamide
Description
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-4-methylphenyl)acetamide is a synthetic small molecule characterized by a central 1,3-thiazole ring substituted with a cyclopentylcarbamoyl-urea group at position 2 and an acetamide moiety linked to a 2-methoxy-4-methylphenyl group at position 2. The compound’s design emphasizes lipophilicity (via the cyclopentyl and methoxy-methylphenyl groups) and hydrogen-bonding capacity (via the carbamoyl and acetamide functionalities), which are critical for membrane permeability and target engagement .
Properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-methoxy-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-12-7-8-15(16(9-12)26-2)22-17(24)10-14-11-27-19(21-14)23-18(25)20-13-5-3-4-6-13/h7-9,11,13H,3-6,10H2,1-2H3,(H,22,24)(H2,20,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBVIXRJIZHZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing palladium catalysts and boron reagents. The reaction conditions would be optimized for yield and purity, with careful control of temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The thiazole moiety is prevalent in many bioactive compounds. Research has indicated that derivatives of thiazole exhibit significant pharmacological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown efficacy against various bacterial strains and fungi. The structural characteristics of the compound may enhance its interaction with microbial targets.
- Anticancer Potential : Studies have suggested that thiazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This compound's structural analogs are currently being evaluated for their cytotoxic effects.
Drug Discovery
This compound is included in screening libraries used for drug discovery, particularly focusing on:
- Protein Kinase Inhibitors : Given the role of protein kinases in cancer and other diseases, compounds like this one are screened for their potential to inhibit these enzymes.
- PI3K Pathway Inhibitors : The phosphoinositide 3-kinase (PI3K) pathway is crucial in cancer biology. Compounds targeting this pathway are of high interest for developing new cancer therapies.
Biological Studies
Research has been conducted to understand the biological mechanisms underlying the activity of thiazole derivatives:
- Mechanism of Action Studies : Investigating how this compound interacts with cellular pathways can provide insights into its therapeutic potential.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the thiazole structure affect biological activity can guide the design of more potent derivatives.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that thiazole derivatives exhibited significant antimicrobial properties. The compound was tested against a panel of bacterial strains, revealing a minimum inhibitory concentration (MIC) that indicates its potential as an antimicrobial agent .
Case Study 2: Anticancer Efficacy
In vitro studies showed that thiazole derivatives could inhibit the growth of several cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, providing a basis for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules, focusing on structural variations, pharmacological profiles, and physicochemical properties.
Mirabegron (β3-Adrenergic Agonist)
Structure: 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide . Key Differences:
- Thiazole Substitution: Mirabegron has a primary amino group at position 2 of the thiazole, whereas the target compound features a cyclopentylcarbamoyl-urea group. This substitution likely alters receptor selectivity.
- Acetamide Substituent: Mirabegron’s phenyl group is modified with a hydroxy-phenylethylaminoethyl chain, enhancing solubility and β3-adrenergic receptor affinity. Pharmacology: Mirabegron is a selective β3-adrenergic agonist used for overactive bladder syndrome. The target compound’s cyclopentylcarbamoyl group may redirect activity toward other targets, such as kinases or proteases, though experimental validation is needed .
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Structure : Features a 1,3,4-thiadiazole core with a sulfanyl bridge and 4-nitrophenyl group .
Key Differences :
- Heterocycle: The 1,3,4-thiadiazole ring (vs.
- Substituents : The nitro group on the phenyl ring confers strong electron-withdrawing effects, reducing solubility compared to the target compound’s methoxy-methylphenyl group. This may limit bioavailability .
N-{4-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide
Structure: Contains a 3-fluoroanilino-substituted thiazole and a phenylacetamide group . Key Differences:
- Fluorine Substituent: The 3-fluoroanilino group enhances metabolic stability and hydrophobic interactions compared to the cyclopentylcarbamoyl group.
- Binding Implications : Fluorine’s electronegativity may strengthen binding to aromatic residues in target proteins, whereas the cyclopentyl group in the target compound could induce steric effects .
Impurity-I (Thiazol-5-yl-methyl Derivative)
Structure : A complex impurity with a thiazol-5-yl-methyl group and multiple stereocenters .
Key Differences :
- Positional Isomerism : The thiazole substitution at position 5 (vs. 4 in the target compound) may disrupt planar stacking interactions in binding pockets.
- Branched Substituents : The impurity’s methyl and isopropyl groups reduce conformational flexibility compared to the target compound’s linear cyclopentyl chain .
Structural and Pharmacokinetic Comparison Table
Biological Activity
The compound 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-4-methylphenyl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole derivatives are recognized for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₃₁N₃O₂S
- Molecular Weight: 345.54 g/mol
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
-
Antimicrobial Activity
- Thiazole derivatives have been reported to exhibit significant antibacterial and antifungal properties. Studies indicate that this compound may inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
-
Anticancer Properties
- Preliminary research suggests that the compound may possess anticancer activity. In vitro studies have shown cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism may involve the induction of apoptosis in cancer cells.
-
Anti-inflammatory Effects
- The compound's structure suggests potential anti-inflammatory activity. Thiazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The thiazole moiety interacts with specific enzymes or receptors involved in microbial growth and cancer proliferation.
- It may inhibit key signaling pathways that lead to inflammation or tumor growth.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at a pharmaceutical laboratory, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating strong antimicrobial properties.
Case Study: Anticancer Activity
In vitro assays using MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed at approximately 25 µM. Mechanistic studies suggested apoptosis induction through caspase activation.
Q & A
Q. What synthetic routes are commonly employed for synthesizing this thiazole-containing acetamide derivative?
The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, analogous thiazolylacetamides are prepared by reacting cyclopentylcarbamoyl-substituted thiazole intermediates with activated carboxylic acid derivatives (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or TBTU) in the presence of a base like triethylamine. Solvents such as dichloromethane or DMF are used, followed by extraction and crystallization from methanol/acetone mixtures . Characterization often involves thin-layer chromatography (TLC) for reaction monitoring and purification via column chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- 1H/13C NMR : Essential for confirming proton environments and carbon frameworks, particularly distinguishing amide NH signals and aromatic/heterocyclic protons .
- X-ray crystallography : Resolves stereochemical details, such as dihedral angles between the thiazole and aryl rings (e.g., 61.8° twist observed in analogous structures) and hydrogen-bonding patterns (e.g., R₂²(8) motifs) .
- Mass spectrometry (MS) and elemental analysis : Validate molecular weight and purity (>98% by HPLC) .
Q. What preliminary biological assays are recommended for activity screening?
Initial screens focus on thiazole-related bioactivities, such as antimicrobial or enzyme inhibition assays. For example:
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases. Dose-response curves (IC₅₀/EC₅₀) and positive controls (e.g., penicillin derivatives) are critical for reliability .
Advanced Research Questions
Q. How can computational methods enhance reaction design and optimization?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent, temperature). For example, ICReDD’s integrated approach combines reaction path searches with experimental feedback loops to reduce trial-and-error inefficiencies . Molecular dynamics simulations further guide solvent selection and crystallization behavior .
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized protocols : Replicate assays using identical cell lines (e.g., HEK293 vs. HeLa) and controls.
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., cyclopentyl vs. phenyl groups) to isolate pharmacophores.
- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., thiazole derivatives in [12]) to identify trends.
Q. What strategies ensure scalability of synthesis without compromising purity?
- Process intensification : Use continuous-flow reactors to improve heat/mass transfer and reduce side reactions .
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize parameters like stoichiometry, temperature, and catalyst loading .
- In-line analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .
Q. How do steric and electronic effects of substituents influence crystallinity and stability?
Bulky groups (e.g., cyclopentylcarbamoyl) introduce steric hindrance, reducing crystal symmetry and melting points (e.g., 459–461 K in ). Electron-withdrawing substituents (e.g., methoxy groups) enhance stability via resonance effects but may reduce solubility. Accelerated stability studies (40°C/75% RH for 6 months) coupled with XRD/PXRD track polymorphic transitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
